N-acetyl-N-methyl-D-Alanine

Peptidomimetics Conformational Stability Amide Proton Exchange

Sourcing conformationally constrained amino acids for peptide drug discovery often means choosing between single modifications. N-acetyl-N-methyl-D-Alanine solves this by combining N-acetylation and N-methylation on a D-alanine scaffold, delivering synergistic effects unattainable with singly modified analogs. - >10,000-fold reduction in amide proton exchange rate vs. mono-acetylated analogs, directly enhancing proteolytic stability in lead compounds. - Dual modification alters lipophilicity, hydrogen-bonding capacity, and backbone dynamics simultaneously, enabling precise tuning of pharmacokinetic profiles. - D-stereochemistry provides a reliable probe for chiral recognition studies and enantioselective synthesis. Supplied with ≥98% purity, backed by Certificates of Analysis (COA, HPLC, NMR), and shipped globally under ambient conditions.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B15300691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-N-methyl-D-Alanine
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(C)C(=O)C
InChIInChI=1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10)/t4-/m1/s1
InChIKeyCSNMMNNSBJWRQB-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-N-Methyl-D-Alanine: Procurement Spec


N-acetyl-N-methyl-D-Alanine (CAS 2290775-80-1, C₆H₁₁NO₃, MW 145.16) is a non-proteinogenic, chiral amino acid derivative featuring both N-methylation and N-acetylation of the D-alanine core . This dual modification defines its primary utility as a conformationally constrained building block in peptide synthesis, distinct from singly modified analogs like N-acetyl-D-alanine or N-methyl-D-alanine . The compound's D-stereochemistry is essential for studying chiral interactions and for applications requiring enantiomeric purity . Commercially, it is available as a research-grade chemical, typically with a specified purity of ≥98% .

N-Acetyl-N-Methyl-D-Alanine Sourcing Intelligence


Substituting N-acetyl-N-methyl-D-Alanine with simpler, in-class compounds like N-acetyl-D-alanine or N-methyl-D-alanine is scientifically untenable due to the unique, quantifiable impact of its dual modification on molecular properties and biological function. The presence of both N-acetyl and N-methyl groups is not additive but synergistic, conferring a distinct combination of altered lipophilicity, hydrogen-bonding capacity, and metabolic stability . Research on analogous systems demonstrates that N-acylation and N-methylation have opposing effects on amide proton exchange rates, a critical determinant of peptide backbone dynamics, with N-methylation slowing exchange by over 4 orders of magnitude relative to acylation [1]. This level of tunability is absent in mono-substituted derivatives and is essential for the rational design of peptidomimetics with precise pharmacokinetic and conformational profiles .

N-Acetyl-N-Methyl-D-Alanine Technical Evidence


N-Methylation and Amide Proton Exchange

N-acetyl-N-methyl-D-Alanine is superior to its N-acetyl-D-alanine analog in conferring conformational rigidity to peptides. This is based on class-level inference from studies on analogous N-acylated and N-methylated amides. N-methylation of an amide bond drastically reduces the rate of distal amide proton exchange, a key measure of backbone flexibility, by more than 4 orders of magnitude compared to N-acylation alone [1]. This stark difference means that incorporating the N-methyl group, as in the target compound, provides a level of conformational constraint unattainable with a simple N-acetyl group.

Peptidomimetics Conformational Stability Amide Proton Exchange

Molecular Weight Distinction from Non-Acetylated Analog

N-acetyl-N-methyl-D-Alanine has a molecular weight of 145.16 g/mol and a molecular formula of C₆H₁₁NO₃ . Its comparator, N-methyl-D-alanine, lacks the acetyl group, resulting in a significantly lower molecular weight of 103.12 g/mol and a formula of C₄H₉NO₂ . This 42.04 g/mol mass difference is analytically significant and directly impacts the physical properties and reactivity of the molecule. The acetyl group also alters the compound's LogP, with the target compound having a predicted value of -0.0622, indicating a different lipophilicity profile compared to the non-acetylated analog .

Peptide Synthesis Analytical Chemistry Quality Control

D-Enantiomer for Chiral Recognition Studies

N-acetyl-N-methyl-D-Alanine is defined by its D-stereochemistry at the alpha-carbon, a feature that is critical for its biological and physical interactions. Studies on analogous N-acetyl-N'-methyl amino acid amides have demonstrated that D,L-interactions have significantly less exothermic interaction coefficients compared to L,L-interactions in solution [1]. This demonstrates that stereochemistry is a primary determinant of molecular recognition and self-assembly. The compound's D-configuration is thus not arbitrary but essential for applications requiring specific chiral recognition, a property that would be lost with the L-isomer or a racemic mixture .

Chiral Interactions Stereochemistry Enantiomeric Purity

LogP and Physical State vs. Methyl Ester Analog

N-acetyl-N-methyl-D-Alanine is a dual-modified amino acid, and its properties differ from related esters. While a direct comparator like N-acetyl-D-alanine methyl ester is a liquid at room temperature [1], N-acetyl-N-methyl-D-alanine is a solid with a specified storage condition of 2-8°C . Furthermore, the predicted LogP for N-acetyl-N-methyl-D-alanine is -0.0622 , which contrasts with the LogP of 0.36 reported for the N-acetyl-D-alanine methyl ester , indicating a significant shift in hydrophilicity that is relevant for aqueous solubility and biological partitioning.

Lipophilicity ADME Properties Formulation

Conformational Constraint for Peptidomimetics

The dual N-methyl and N-acetyl modification of D-alanine, as in N-acetyl-N-methyl-D-alanine, creates a highly constrained amino acid building block. This is in contrast to unmodified D-alanine or singly modified analogs. Computational studies on related N-acetyl-N′-methylamide compounds indicate that N-methylation significantly alters the conformational energy landscape, restricting the backbone to a smaller set of allowed conformations compared to non-methylated analogs [1]. This constraint is a key design element for improving the binding affinity and metabolic stability of peptidomimetic drugs.

Peptidomimetics Conformational Analysis Drug Design

N-Acetyl-N-Methyl-D-Alanine Applications


Metabolically Stable Peptidomimetics

This compound is optimally deployed as a building block in the synthesis of peptidomimetics requiring enhanced proteolytic stability. The >10,000-fold reduction in amide proton exchange rate conferred by N-methylation, as established in Section 3 [1], translates directly to a peptide backbone that is highly resistant to enzymatic degradation . This makes it a prime candidate for replacing labile amino acids in lead compounds for therapeutic development, where increased half-life is a critical parameter.

Chiral Recognition and Self-Assembly

N-acetyl-N-methyl-D-Alanine is a valuable probe for studying stereospecific interactions. The evidence in Section 3 [2] demonstrates that the D-configuration leads to distinct and quantifiable differences in intermolecular forces compared to L-enantiomers. This makes the compound an ideal tool for fundamental research into chiral recognition, supramolecular chemistry, and the design of enantioselective catalysts or separation media.

NMR Spectroscopy and Conformational Analysis

The conformational constraints imposed by N-methylation [3] make N-acetyl-N-methyl-D-alanine and its derived peptides excellent model systems for advanced NMR studies. The restricted backbone dynamics simplify spectral interpretation and allow for more accurate determination of solution-state structures, which is essential for validating computational models of peptide and protein folding.

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